

# Technical Guide: Spectral Analysis of 4,5-Difluoro-2-methylbenzoic Acid

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## Compound of Interest

Compound Name: **4,5-Difluoro-2-methylbenzoic acid**

Cat. No.: **B066937**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for **4,5-Difluoro-2-methylbenzoic acid** (CAS RN: 183237-86-7). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectral data alongside detailed, generalized experimental protocols for acquiring such data, based on established methodologies for analogous fluorinated aromatic compounds.

## Core Data Presentation

The following tables summarize the predicted spectral data for **4,5-Difluoro-2-methylbenzoic acid**. These predictions are valuable for guiding the analysis of experimentally obtained spectra.

## Predicted <sup>1</sup>H NMR Spectral Data

Solvent: CDCl<sub>3</sub> Frequency: 400 MHz

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~11.0 - 13.0	Singlet (broad)	1H	COOH
~7.8 - 8.0	Doublet of doublets	1H	Ar-H
~7.1 - 7.3	Doublet of doublets	1H	Ar-H
~2.5	Singlet	3H	CH <sub>3</sub>

## Predicted <sup>13</sup>C NMR Spectral Data

Solvent: CDCl<sub>3</sub> Frequency: 100 MHz

Chemical Shift (ppm)	Assignment
~170	C=O
~150 (d)	C-F
~148 (d)	C-F
~135	Ar-C
~125 (d)	Ar-C
~120 (d)	Ar-C
~115	Ar-C
~20	CH <sub>3</sub>

Note: 'd' denotes a doublet, indicating coupling with fluorine.

## Predicted <sup>19</sup>F NMR Spectral Data

Solvent: CDCl<sub>3</sub> Frequency: 376 MHz

Chemical Shift (ppm)	Multiplicity	Assignment
-130 to -140	Multiplet	Ar-F
-135 to -145	Multiplet	Ar-F

## Predicted Infrared (IR) Spectral Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic Acid)
1680-1710	Strong	C=O stretch (Carboxylic Acid)
1600-1620	Medium	C=C stretch (Aromatic)
1450-1500	Medium	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch
1100-1200	Strong	C-F stretch

## Predicted Mass Spectrometry Data

Ionization Mode: Electron Ionization (EI)

m/z	Relative Intensity	Assignment
172	High	[M] <sup>+</sup> (Molecular Ion)
155	Medium	[M-OH] <sup>+</sup>
127	Medium	[M-COOH] <sup>+</sup>
99	Low	Further Fragmentation

## Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data for **4,5-Difluoro-2-methylbenzoic acid**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **4,5-Difluoro-2-methylbenzoic acid** in approximately 0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in an NMR tube.
- Data Acquisition:
  - Acquire  $^1\text{H}$ ,  $^{13}\text{C}$ , and  $^{19}\text{F}$  NMR spectra on a 400 MHz or higher NMR spectrometer.
  - For  $^1\text{H}$  NMR, a standard pulse sequence is used.
  - For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed.
  - For  $^{19}\text{F}$  NMR, a standard one-pulse experiment is used, with a spectral width appropriate for aromatic fluorine signals.
- Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra (e.g., to residual solvent peaks for  $^1\text{H}$  and  $^{13}\text{C}$ , and an external standard like  $\text{CFCl}_3$  for  $^{19}\text{F}$ ).
- Spectral Interpretation: Assign the signals to the respective nuclei in the molecule based on their chemical shifts, multiplicities (splitting patterns), and integration values.

## Infrared (IR) Spectroscopy

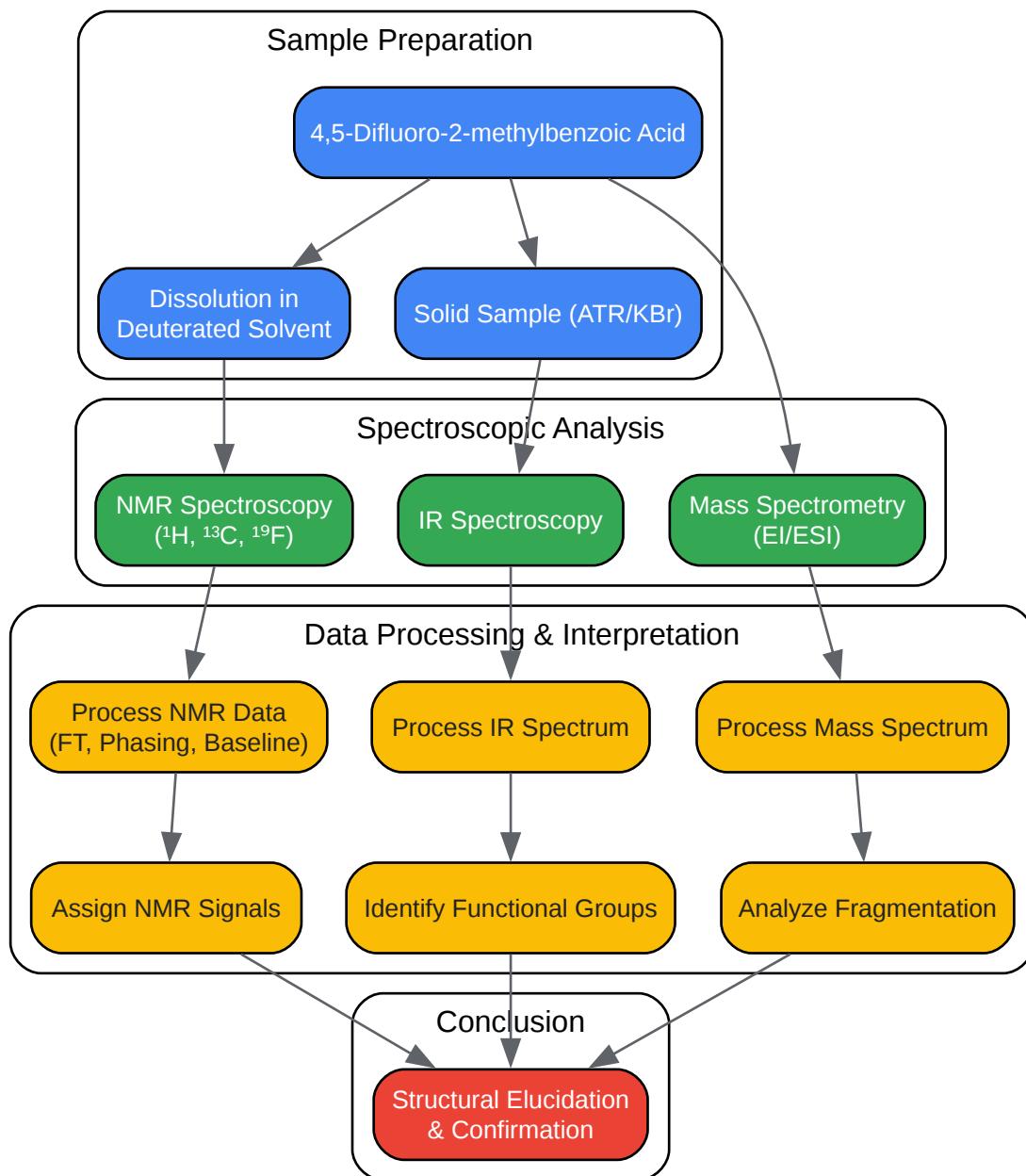
- Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing the sample with dry KBr powder and pressing it into a thin disk.
- Data Acquisition: Record the IR spectrum over the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups of **4,5-Difluoro-2-methylbenzoic acid**, such as the O-H and C=O stretches of the carboxylic acid, C-F stretches, and aromatic C-H and C=C vibrations.[\[1\]](#)

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or after separation by Gas Chromatography (GC). For less volatile samples, Liquid Chromatography (LC) coupled to the mass spectrometer is a suitable method.
- **Ionization:** Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** Separate the resulting ions based on their mass-to-charge ( $m/z$ ) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
- **Data Analysis:** Identify the molecular ion peak ( $M^+$ ) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain structural information.[\[2\]](#)[\[3\]](#)

## Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like **4,5-Difluoro-2-methylbenzoic acid**.

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Caption: General workflow for spectroscopic analysis.

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## References

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